5-Nitro-2-indanone chemical properties and structure
5-Nitro-2-indanone chemical properties and structure
An In-depth Technical Guide to 5-Nitro-2-indanone: Chemical Properties and Structure
Introduction
5-Nitro-2-indanone is a chemical compound belonging to the indanone family. The indanone core structure is a recognized "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds and natural products.[1][2] Indanone derivatives have shown a wide array of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Nitro-2-indanone for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
5-Nitro-2-indanone features a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone group at position 2. A nitro group (NO₂) is substituted at position 5 of the benzene ring.
| Identifier | Value |
| IUPAC Name | 5-nitro-1,3-dihydroinden-2-one[3] |
| CAS Number | 116530-60-0[3][4][5] |
| Molecular Formula | C₉H₇NO₃[3][4][6][7] |
| SMILES | C1C(=O)CC2=C1C=CC(=C2)--INVALID-LINK--[O-][8] |
| InChI | InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2[6][7] |
| InChIKey | VSEBFWRYDORZJI-UHFFFAOYSA-N[3][7] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Nitro-2-indanone. These properties are crucial for handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 177.16 g/mol [3][4][6][7] |
| Appearance | Light brown to brown solid[6] or reddish-brown crystals[9] |
| Melting Point | 141-143°C[9] |
| Boiling Point (Predicted) | 340.6 ± 42.0 °C at 760 mmHg[4][6] |
| Density (Predicted) | 1.396 ± 0.06 g/cm³[6] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[6] |
Experimental Protocols
Synthesis of 5-Nitro-2-indanone
A common method for the synthesis of 5-Nitro-2-indanone is through the nitration of 2-indanone.[9]
Materials:
-
2-indanone (5.6 g)
-
Chloroform (40 mL)
-
95% Fuming nitric acid (13 mL)
-
10% Sodium hydroxide solution
-
Saturated saline solution
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Preparation: Add 5.6 g of 2-indanone and 40 mL of chloroform to a 250 mL single-neck flask. In a separate container, measure 13 mL of 95% fuming nitric acid.[9]
-
Cooling: Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.[9]
-
Nitration Reaction: Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The product has an Rf value of 0.64, while the starting material (2-indanone) has an Rf of 0.79.[9]
-
Completion: After the addition is complete, continue the reaction at -20°C for an additional 20 minutes to ensure it goes to completion.[9]
-
Quenching: Quench the reaction by adding it to 60 mL of a 10% sodium hydroxide solution mixed with ice water.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the upper aqueous phase with chloroform (3 x 30 mL).[9]
-
Washing: Combine the organic phases and wash with a saturated saline solution until the pH is neutral.[9]
-
Isolation: Evaporate the organic solvent using a rotary evaporator to obtain a yellow solid.[9]
-
Purification: Recrystallize the solid from ethyl acetate and cyclohexane. Cooling the solution yields reddish-brown crystals. Filter the crystals to obtain pure 5-nitro-2-indanone. The reported yield is 3.8 g (49.5%).[9]
Structural Characterization
-
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For 5-Nitro-2-indanone, characteristic peaks would be expected for the carbonyl (C=O) group of the ketone (typically around 1715 cm⁻¹ for a saturated ketone), the C-NO₂ stretching of the nitro group, and C-H stretches for the aromatic and aliphatic protons.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and environment of hydrogen atoms. Distinct signals would be expected for the protons on the aromatic ring and the methylene (CH₂) protons of the five-membered ring.
-
¹³C NMR: Would show distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (some shifted due to the electron-withdrawing nitro group), and the aliphatic carbons.
-
-
Mass Spectrometry (MS): This analysis would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z ratio corresponding to the molecular weight of 177.16.[3] Fragmentation patterns could provide further structural evidence.
Safety and Handling
According to GHS hazard statements, 5-Nitro-2-indanone is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[4]
Biological Context and Potential Applications
The indanone scaffold is a key component in numerous compounds with significant biological activity.[1] The most notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] The presence of a nitro group can also influence the biological activity of a molecule.[11] While specific biological activities for 5-Nitro-2-indanone have not been detailed in the search results, its structure as an indanone derivative makes it a compound of interest for screening in various therapeutic areas, such as oncology, neurology, and infectious diseases.[1][2] It serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Nitro-2-indanone | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Nitro-2-indanone - Safety Data Sheet [chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 5-Nitro-2-indanone CAS#: 116530-60-0 [m.chemicalbook.com]
- 7. 5-Nitro-2-indanone | CAS: 116530-60-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. PubChemLite - 5-nitro-2-indanone (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 9. 5-Nitro-2-indanone | 116530-60-0 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
